molecular formula C15H19NO4 B13520921 1-[(tert-butoxy)carbonyl]-5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid

1-[(tert-butoxy)carbonyl]-5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid

Cat. No.: B13520921
M. Wt: 277.31 g/mol
InChI Key: CGKFFGMDBFJWNK-UHFFFAOYSA-N
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Description

1-[(tert-butoxy)carbonyl]-5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid is a compound that belongs to the class of indole derivatives It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amines from undesired reactions

Chemical Reactions Analysis

1-[(tert-butoxy)carbonyl]-5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids like trifluoroacetic acid in dichloromethane, HCl in methanol, and trimethylsilyl iodide . Major products formed from these reactions include the deprotected amine and various oxidized or reduced derivatives.

Scientific Research Applications

1-[(tert-butoxy)carbonyl]-5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid primarily involves the protection of amine groups. The BOC group is added to the amine under basic conditions, forming a stable carbamate linkage . This protects the amine from undesired reactions during subsequent synthetic steps. The BOC group can be removed under acidic conditions, regenerating the free amine . This mechanism is widely used in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Comparison with Similar Compounds

1-[(tert-butoxy)carbonyl]-5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid can be compared with other BOC-protected compounds, such as:

The uniqueness of this compound lies in its indole structure, which imparts specific chemical properties and potential biological activities that are distinct from other BOC-protected compounds.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid

InChI

InChI=1S/C15H19NO4/c1-9-5-6-11-10(7-9)8-12(13(17)18)16(11)14(19)20-15(2,3)4/h5-7,12H,8H2,1-4H3,(H,17,18)

InChI Key

CGKFFGMDBFJWNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C2)C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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